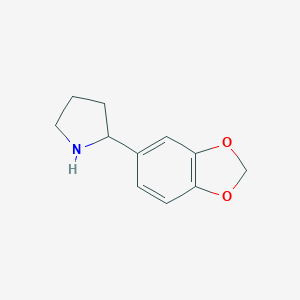

2-(1,3-Benzodioxol-5-yl)pyrrolidine

描述

Contextualizing 2-(1,3-Benzodioxol-5-yl)pyrrolidine within Pyrrolidine-Based Chemical Space

To understand the scientific interest in this compound, it is essential to first appreciate the roles of its two core components, the pyrrolidine (B122466) moiety and the benzodioxole group, in the broader landscape of bioactive compounds.

Significance of the Pyrrolidine Moiety in Medicinal Chemistry and Natural Products

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active compounds. frontiersin.org Its prevalence stems from several key features that make it an attractive component for medicinal chemists. The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for designing molecules that can effectively interact with biological targets. nih.gov This stereochemical complexity, with multiple potential chiral centers, enables the synthesis of diverse stereoisomers, each potentially exhibiting distinct biological profiles. nih.gov

The pyrrolidine nucleus is a fundamental building block in numerous natural products, particularly alkaloids. nih.gov Many of these natural compounds, such as nicotine (B1678760) and hygrine, demonstrate significant physiological effects. wikipedia.org The structural framework of the amino acids proline and hydroxyproline, essential components of proteins, is also based on the pyrrolidine ring. wikipedia.org In the realm of synthetic pharmaceuticals, the pyrrolidine moiety is present in a wide range of drugs with diverse therapeutic applications, including antiviral, anticancer, anti-inflammatory, and antimicrobial agents. frontiersin.org

Role of Benzodioxole in Bioactive Compounds

The 1,3-benzodioxole (B145889) group, also known as methylenedioxybenzene, is another important structural feature found in many bioactive molecules. wikipedia.org This moiety consists of a benzene (B151609) ring fused to a five-membered ring containing two oxygen atoms and a methylene (B1212753) group. While 1,3-benzodioxole itself is not of primary importance, its derivatives are prevalent in nature and have been extensively studied for their biological activities. wikipedia.org

Compounds containing the benzodioxole moiety exhibit a broad spectrum of pharmacological effects, including anticancer, antifungal, antibacterial, and insecticidal properties. researchgate.netresearchgate.net For example, some benzodioxole derivatives have been investigated for their potential as antitumor agents. nih.govnajah.edu The presence of the benzodioxole group can influence a molecule's lipophilicity and electronic properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile. researchgate.net

Research Rationale and Scope for this compound Studies

The rationale for studying this compound and its derivatives lies in the established biological significance of both the pyrrolidine and benzodioxole moieties. The combination of these two pharmacologically relevant scaffolds in a single molecule creates opportunities for the discovery of novel compounds with unique biological activities.

Research in this area would logically focus on the synthesis of this compound and its analogues. This would involve exploring various synthetic routes to create a library of related compounds with different substituents on either the pyrrolidine or the benzodioxole ring.

Following synthesis, the next logical step would be the biological evaluation of these new chemical entities. Given the wide range of activities associated with its constituent parts, these studies could encompass a variety of therapeutic areas. For instance, based on the known properties of pyrrolidine and benzodioxole derivatives, investigations into the anticancer, antimicrobial, and neurological effects of these new compounds would be well-justified.

Stereoselective Synthesis Approaches

Achieving stereocontrol is paramount in the synthesis of chiral molecules. For 2-substituted pyrrolidines, several strategies have been developed to produce specific enantiomers, which is often crucial for pharmacological activity. These methods include asymmetric catalysis, the use of chiral auxiliaries, and leveraging the inherent chirality of naturally occurring starting materials.

The asymmetric synthesis of 2-substituted pyrrolidines often employs biocatalysis to achieve high levels of stereoselectivity. One prominent method involves a transaminase-triggered cyclization. nih.govacs.org In this approach, ω-chloroketones are converted into chiral amines by transaminases, which then undergo spontaneous intramolecular cyclization to form the pyrrolidine ring. This biocatalytic reductive amination strategy provides access to both enantiomers of the desired product by selecting the appropriate transaminase enzyme. acs.org

This method has proven effective for a range of 2-arylpyrrolidines, achieving high yields and excellent enantiomeric excess (ee). acs.org The process is notable for its efficiency and ability to handle bulky substituents, which can be challenging for traditional metal catalysts. nih.gov For example, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine was successfully scaled to 300 mg, yielding the product with an 84% isolated yield and >99.5% ee. nih.gov

Table 1: Asymmetric Synthesis of 2-Arylpyrrolidines via Transaminase-Triggered Cyclization acs.org

| Product | Enzyme | Configuration | Yield (%) | ee (%) |

|---|---|---|---|---|

| 2-phenylpyrrolidine | ATA-256 | S | 90 | >99.5 |

| 2-phenylpyrrolidine | ATA-024 | R | 85 | >99.5 |

| 2-(4-fluorophenyl)pyrrolidine | ATA-256 | S | 72 | >99.5 |

| 2-(4-fluorophenyl)pyrrolidine | ATA-024 | R | 65 | >99.5 |

| 2-(4-methoxyphenyl)pyrrolidine | ATA-256 | S | 25 | 95 |

| 2-(4-methoxyphenyl)pyrrolidine | ATA-024 | R | 20 | >99.5 |

Other asymmetric strategies include the use of chiral auxiliaries, such as tert-butanesulfinamide, which can guide the stereochemical outcome of reactions to form pyrrolidine derivatives. researchgate.net

Three-component reactions are highly efficient for building molecular complexity in a single step. Lewis acid catalysis has been successfully applied to the synthesis of substituted pyrrolidines. One such method involves the reaction of an aldehyde, an amine, and a 1,1-cyclopropanediester, catalyzed by ytterbium triflate (Yb(OTf)₃). organic-chemistry.org This reaction proceeds by the in situ formation of an aldimine from the aldehyde and amine, which then reacts with the cyclopropanediester to yield the pyrrolidine product with high diastereoselectivity, favoring a cis relationship between the substituents at the C2 and C5 positions. organic-chemistry.org

Another powerful three-component assembly uses a copper(I) catalyst to combine an α-diazo ester, an imine, and an alkene or alkyne. This method produces highly substituted pyrrolidines with good to excellent diastereoselectivity and in high yields. nih.gov

Table 2: Lewis Acid-Catalyzed Three-Component Synthesis of Pyrrolidines organic-chemistry.org

| Aldehyde | Amine | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| Benzaldehyde | Benzylamine | Yb(OTf)₃ | 91 | >20:1 |

| 4-Chlorobenzaldehyde | Benzylamine | Yb(OTf)₃ | 93 | >20:1 |

| 4-Methoxybenzaldehyde | Benzylamine | Yb(OTf)₃ | 89 | >20:1 |

| Benzaldehyde | Allylamine | Yb(OTf)₃ | 85 | >20:1 |

The "chiral pool" provides a valuable source of enantiopure starting materials for synthesis. L-proline and its derivatives, such as 4-hydroxyproline, are particularly useful for constructing more complex chiral pyrrolidine-containing molecules. rsc.orgmdpi.com These methods are classified as those that use a pre-existing pyrrolidine ring as the starting compound. mdpi.comnih.gov

For instance, N-protected (S)-proline and (2S,4R)-4-hydroxyproline derivatives can be coupled with (Z)-4-aminopent-3-en-2-one to form β-ketoenamides. These intermediates then undergo intramolecular cyclization to produce enantiopure pyridin-4-one derivatives bearing a pyrrolidin-2-yl substituent. fu-berlin.de Similarly, the synthesis of several pyrrolidine-containing drugs, such as Voxilaprevir and Glecaprevir, begins with commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.com

Naturally occurring trans-4-hydroxy-L-proline has also been used as the starting material for a concise, six-step synthesis of diastereoisomeric 2-aza-5-phosphabicyclo[2.2.1]heptanes. These chiral phosphines act as catalysts in the asymmetric synthesis of enantiomerically enriched pyrrolines. nih.gov

An alternative to using chiral pool starting materials is the stereoselective cyclization of an acyclic precursor to form the chiral pyrrolidine ring. mdpi.comnih.gov This approach builds the stereocenters during the ring-forming process.

A prime example is the aforementioned transaminase-triggered cyclization of ω-chloroketones, which starts with an acyclic precursor and generates the chiral cyclic amine in a single, enzyme-catalyzed step followed by spontaneous ring closure. nih.govacs.org Another strategy involves the intramolecular reductive amination of keto acids in the presence of a chiral amine, such as (R)-phenylglycinol, to generate chiral 2-substituted pyrrolidines. whiterose.ac.uk The synthesis of diverse acyclic dicarbonyl compounds and α-aminoketones has also been explored as a route to creating pyrroles, which are precursors to the pyrrolidine ring, through condensation reactions. rsc.org

General Pyrrolidine Synthesis Strategies Applicable to this compound Scaffolds

Beyond stereoselective methods, there are general and robust strategies for constructing the pyrrolidine ring that can be applied to a wide range of substrates, including those needed for this compound.

A highly efficient and environmentally benign method for synthesizing cyclic amines is the N-heterocyclization of primary amines with diols. This reaction can be catalyzed by a Cp*Ir complex, yielding five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.orgacs.org The key advantage of this method is its atom economy, as water is the only byproduct. acs.org The proposed mechanism involves the initial N-alkylation of the primary amine with one of the diol's alcohol groups, forming an amino alcohol intermediate. This intermediate then undergoes intramolecular cyclization to give the final product. acs.org

Table 3: Cp*Ir-Catalyzed N-Heterocyclization of Amines with Diols acs.org

| Amine | Diol | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | 1,4-Butanediol | N-Benzylpyrrolidine | 91 |

| Aniline (B41778) | 1,4-Butanediol | N-Phenylpyrrolidine | 81 |

| Benzylamine | 1,5-Pentanediol | N-Benzylpiperidine | 94 |

| Aniline | 1,5-Pentanediol | N-Phenylpiperidine | 82 |

An alternative approach involves the microwave-assisted cyclocondensation of primary amines with alkyl dihalides in an alkaline aqueous medium. This provides a rapid and straightforward one-pot synthesis for a variety of N-substituted pyrrolidines and other azacycles. nih.gov

Rhodium-Catalyzed Approaches from O-Benzoylhydroxylamines

A proficient method for synthesizing pyrrolidines involves the use of rhodium catalysts with O-benzoylhydroxylamines, which serve as effective alkyl nitrene precursors. organic-chemistry.org This approach allows for the efficient construction of the pyrrolidine ring. organic-chemistry.org The reaction proceeds under the catalytic action of a rhodium complex, facilitating the formation of various pyrrolidine structures in very good yields. organic-chemistry.org While this method has been demonstrated for a range of pyrrolidines, its specific application to synthesize this compound would involve starting with an appropriately substituted O-benzoylhydroxylamine precursor bearing the 1,3-benzodioxol-5-yl group.

Acid-Promoted Synthesis from N-Carbamate-Protected Amino Alcohols

An alternative strategy for the synthesis of azaheterocycles, including pyrrolidines, utilizes an acid-promoted cyclization of N-carbamate-protected amino alcohols. organic-chemistry.org This method involves the activation of the hydroxyl group using orthoesters, which facilitates the intramolecular cyclization. organic-chemistry.org Despite the generally lower nucleophilicity of the carbamate (B1207046) nitrogen, this reaction system effectively yields various pyrrolidines and piperidines in high yields. organic-chemistry.org The synthesis of this compound via this route would commence with an N-carbamate-protected amino alcohol containing the 1,3-benzodioxole moiety.

Copper-Catalyzed Intramolecular C(sp³)-H Amination

Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds presents a powerful and atom-economical method for the synthesis of pyrrolidines. organic-chemistry.orgnih.govacs.org This approach offers excellent regio- and chemoselectivity and is tolerant of a wide array of functional groups. organic-chemistry.orgnih.gov The reaction typically involves the use of a copper catalyst to facilitate the formation of a C-N bond through the direct functionalization of a C-H bond. nih.gov For instance, a Cu(I)/phosphoric acid catalytic system has been successfully employed for the intramolecular radical tertiary C(sp³)-H amination of N-chlorosulfonamides, leading to the formation of α-quaternary pyrrolidines in high yields. sustech.edu.cn This strategy involves a 1,5-hydrogen atom transfer (HAT) process to generate a key tertiary C-centered radical, which then undergoes C-N bond formation. sustech.edu.cn The application of this method to synthesize derivatives of this compound would require a substrate with a suitable C(sp³)-H bond and the 1,3-benzodioxole group.

| Catalyst System | Substrate Type | Key Features | Yield |

| [TpxCuL] complexes | N-fluoride amides | Synthesis of pyrrolidines and piperidines. nih.gov | Not specified |

| Cu(I)/phosphoric acid | N-chlorosulfonamide | Access to α-quaternary pyrrolidines. sustech.edu.cn | Up to 94% sustech.edu.cn |

| Cu(I)/chiral phosphoric acid | N-chlorosulfonamide | Enantioselective synthesis of chiral α-quaternary pyrrolidines. sustech.edu.cn | Up to 81% ee sustech.edu.cn |

Metal-Free, Lewis Acid-Mediated Reductive Hydroamination Cascade

Stereoselective syntheses of pyrrolidines can be achieved through a metal-free, Lewis acid-mediated reductive hydroamination cascade of enynyl amines. acs.org This strategy has proven effective for the total synthesis of various alkaloids containing the pyrrolidine ring structure. acs.org The reaction is mediated by a Lewis acid, such as TMSOTf, and proceeds via a 5-endo-dig reductive hydroamination. acs.org This approach offers a concise route to complex pyrrolidine-containing natural products. acs.org

Specific Synthetic Routes Involving 1,3-Benzodioxole and Pyrrolidine Formation

The synthesis of the target molecule can also be accomplished by focusing on the sequential or convergent formation of its two core components: the 1,3-benzodioxole ring and the pyrrolidine moiety.

The 1,3-benzodioxole ring system is a crucial component of many natural products and pharmaceutical agents. google.com It is typically synthesized from catechol. chemicalbook.comwikipedia.org Common methods involve the reaction of catechol with a dihalomethane or methanol (B129727) in the presence of a catalyst. chemicalbook.comwikipedia.org For example, condensation with methanol using a strong acid catalyst like hydrochloric or sulfuric acid forms the dioxole ring via a methylenedioxy bridge. chemicalbook.com Another approach utilizes a carbon-based solid acid as a catalyst for the reaction between catechol and an aldehyde or ketone, with reported conversion rates above 80% and selectivity over 95%. google.com

| Reactants | Catalyst/Conditions | Key Features |

| Catechol, Methanol | Strong acid (e.g., HCl, H₂SO₄) | Forms methylenedioxy bridge. chemicalbook.com |

| Catechol, Disubstituted halomethanes | Not specified | General synthesis method. wikipedia.org |

| Catechol, Aldehyde/Ketone | Carbon-based solid acid, Cyclohexane (entrainer) | High conversion and selectivity. google.com |

The pyrrolidine ring is a ubiquitous saturated N-heterocycle found in numerous natural products, pharmaceuticals, and chiral organocatalysts. sustech.edu.cnwikipedia.org A common and direct method for its synthesis is the cyclization of precursor molecules.

One straightforward approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which can produce a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Another efficient method is the one-pot chlorination of amino alcohols using thionyl chloride (SOCl₂), which circumvents the need for the traditional protection-activation-cyclization-deprotection sequence. organic-chemistry.org

Furthermore, transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, can be used for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. acs.org This biocatalytic approach provides access to both enantiomers with high enantiomeric excess. acs.org The cyclization is triggered by the enzymatic transfer of an amino group to the ketone. acs.org

Reductive amination of levulinic acid with anilines, using a reducing agent like HBpin, offers a metal-free and solvent-free route to N-substituted pyrrolidones, which can be further reduced to pyrrolidines. nih.gov The choice of catalyst can also direct the outcome, with AlCl₃ favoring pyrrolidone formation and RuCl₃ leading to pyrrolidines. rsc.org

| Precursor | Reagent/Catalyst | Product Type |

| Primary amine and diol | Cp*Ir complex | Cyclic amine organic-chemistry.org |

| Amino alcohol | SOCl₂ | Cyclic amine organic-chemistry.org |

| ω-chloroketone | Transaminase, Amine donor | Chiral 2-substituted pyrrolidine acs.org |

| Levulinic acid and aniline | HBpin (metal-free) | N-substituted pyrrolidone nih.gov |

| Levulinic acid | RuCl₃, Phenylsilane | Pyrrolidine rsc.org |

Synthetic Approaches to this compound and its Analogs

The pyrrolidine ring, particularly when substituted with aromatic moieties like the 1,3-benzodioxole group, is a significant structural motif in medicinal chemistry. The development of synthetic routes to access these compounds is an area of active research. This article details specific methodologies for the synthesis of this compound and its derivatives, focusing on 1,3-dipolar cycloaddition reactions and the coupling of benzodioxole-containing amines with pyrrolidine precursors.

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDZPAOUCULWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398290 | |

| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95849-38-0 | |

| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1,3 Benzodioxol 5 Yl Pyrrolidine and Its Derivatives

Cycloaddition and Coupling Strategies

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings like pyrrolidines with high regio- and stereoselectivity. semanticscholar.orgnih.govrsc.org This approach involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. nih.gov In the context of synthesizing pyrrolidine (B122466) derivatives bearing a 1,3-benzodioxole (B145889) moiety, chalcones derived from piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) serve as effective dipolarophiles. semanticscholar.org

A notable example is the three-component reaction involving a benzodioxole chalcone (B49325), an isatin (B1672199) derivative, and an amino acid (like sarcosine (B1681465) or L-proline) to generate an azomethine ylide in situ. This ylide then undergoes a [3+2] cycloaddition with the chalcone to yield highly functionalized spirooxindole pyrrolidine derivatives. semanticscholar.org The reaction proceeds efficiently in a one-pot manner, creating multiple new bonds and stereocenters in a single step. semanticscholar.org

The general scheme for this reaction involves the condensation of isatin and sarcosine to form an azomethine ylide. This ylide then reacts with a chalcone substituted with a 1,3-benzodioxole group. The reaction conditions are typically optimized to achieve high yields and selectivity. For instance, using methanol (B129727) as a solvent and refluxing the mixture has been shown to be effective. semanticscholar.org

A study on the synthesis of benzodioxole-grafted spirooxindole pyrrolidinyl derivatives provides specific examples of this methodology. semanticscholar.org Various substituted benzodioxole chalcones were reacted with the azomethine ylide generated from isatin and sarcosine. The resulting products were obtained in good yields, and their structures were confirmed by spectroscopic methods. semanticscholar.org

Table 1: Synthesis of Spirooxindole Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition with Benzodioxole Chalcones semanticscholar.org

| Dipolarophile (Benzodioxole Chalcone) | Amino Acid | Product | Yield (%) |

| (E)-1-(benzo[d] researchgate.netcapes.gov.brdioxol-5-yl)-3-phenylprop-2-en-1-one | Sarcosine | 1'-(benzo[d] researchgate.netcapes.gov.brdioxol-5-yl)-4'-phenyl-1-methylspiro[indoline-3,2'-pyrrolidin]-2-one | 85 |

| (E)-1-(benzo[d] researchgate.netcapes.gov.brdioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Sarcosine | 1'-(benzo[d] researchgate.netcapes.gov.brdioxol-5-yl)-4'-(4-chlorophenyl)-1-methylspiro[indoline-3,2'-pyrrolidin]-2-one | 88 |

| (E)-1-(benzo[d] researchgate.netcapes.gov.brdioxol-5-yl)-3-(4-methylphenyl)prop-2-en-1-one | Sarcosine | 1'-(benzo[d] researchgate.netcapes.gov.brdioxol-5-yl)-1-methyl-4'-(p-tolyl)spiro[indoline-3,2'-pyrrolidin]-2-one | 82 |

| (E)-1-(benzo[d] researchgate.netcapes.gov.brdioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Sarcosine | 1'-(benzo[d] researchgate.netcapes.gov.brdioxol-5-yl)-4'-(4-methoxyphenyl)-1-methylspiro[indoline-3,2'-pyrrolidin]-2-one | 84 |

The data in this table is derived from a study on the synthesis of benzodioxole grafted spirooxindole pyrrolidinyl derivatives and represents a selection of the reported findings. semanticscholar.org

The synthesis of N-aryl pyrrolidines is a significant area of organic synthesis. One potential, though less commonly documented, pathway to 2-(1,3-Benzodioxol-5-yl)pyrrolidine involves the reaction of 1,3-benzodioxol-5-amine with a suitably functionalized pyrrolidine derivative. While specific examples of using pyrrolidine-1-carboxylic acid derivatives for this purpose are not prevalent in the literature, related methodologies for forming N-aryl pyrrolidines exist.

A more general and established method for the synthesis of N-aryl pyrrolidines is the reaction of an aniline (B41778) with a 1,4-dihalogenated alkane, such as 1,4-dibromobutane. This reaction typically proceeds via a nucleophilic substitution mechanism, where the amine displaces the halogen atoms to form the pyrrolidine ring. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

For the synthesis of N-(1,3-benzodioxol-5-yl)pyrrolidine, 1,3-benzodioxol-5-amine would be reacted with 1,4-dibromobutane. The reaction conditions, such as the choice of solvent and base, would be critical to optimize the yield and minimize side reactions.

Table 2: General Reaction Parameters for the Synthesis of N-Aryl Pyrrolidines

| Amine | Dihaloalkane | Base | Solvent | General Product |

| 1,3-Benzodioxol-5-amine | 1,4-Dibromobutane | K₂CO₃ or Na₂CO₃ | DMF or Acetonitrile (B52724) | N-(1,3-Benzodioxol-5-yl)pyrrolidine |

| Aniline | 1,4-Dichlorobutane | K₂CO₃ or Na₂CO₃ | DMF or Acetonitrile | N-Phenylpyrrolidine |

This table presents a generalized summary of reaction conditions for the synthesis of N-aryl pyrrolidines based on established chemical principles, as direct literature for the specific reaction with pyrrolidine-1-carboxylic acid derivatives is scarce.

Iii. Advanced Spectroscopic and Computational Characterization of 2 1,3 Benzodioxol 5 Yl Pyrrolidine

Quantum Chemical Investigations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of computational chemistry, providing a framework to predict and analyze a wide range of molecular properties. For a molecule like 2-(1,3-Benzodioxol-5-yl)pyrrolidine, DFT calculations would offer profound insights into its behavior.

Geometry Optimization and Vibrational Assignments

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound would be calculated to find the global energy minimum on the potential energy surface. For instance, in a study on a related benzodioxole derivative, the optimized structure revealed a non-planar conformation. tandfonline.com The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true minimum. nih.gov

Following optimization, theoretical vibrational frequencies can be calculated. These computed frequencies, when scaled by an appropriate factor, can be compared with experimental data from FT-IR and FT-Raman spectroscopy to provide a detailed assignment of the observed vibrational modes. This comparison helps in the definitive identification of the compound's functional groups and their vibrational characteristics.

Electronic Properties: HOMO-LUMO Analysis, Excitation Energies, and Oscillator Strength

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of electronic transitions. A smaller HOMO-LUMO gap generally implies a more reactive molecule.

Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra, including the excitation energies (the energy required to promote an electron from a lower to a higher energy level) and the oscillator strength (the probability of a particular electronic transition). These theoretical predictions can be correlated with experimental UV-Vis spectra to understand the nature of the electronic transitions.

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule. These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as sites of negative potential, making them susceptible to electrophilic attack. Conversely, hydrogen atoms would typically show positive potential. These maps are instrumental in predicting sites for intermolecular interactions, such as hydrogen bonding. In a study of a related compound, the MEP map showed the negative potential located on the carbonyl group and the positive potential over the CH2 group of the 1,3-benzodioxole (B145889) and hydrogen atoms. tandfonline.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics. DFT calculations can be used to predict the NLO properties of a molecule by calculating its first-order hyperpolarizability (β). A high value of β suggests that the molecule may exhibit significant NLO activity. The calculation of dipole moment (μ) and polarizability (α) are also important in this context. The investigation of NLO properties in similar benzodioxole-containing chalcones has demonstrated their potential for such applications. nih.gov

Spectroscopic Techniques for Structural Elucidation

The synthesis and characterization of novel compounds rely heavily on a suite of spectroscopic techniques to confirm their structure. For this compound, the following methods would be essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and chemical environment of the atoms.

Infrared (IR) and Raman Spectroscopy: As mentioned earlier, FT-IR and FT-Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The comparison with DFT-calculated frequencies aids in the precise assignment of these vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a detailed fingerprint of the functional groups present in this compound. While a complete experimental spectrum for the specific title compound is not widely published, the expected characteristic absorption and scattering bands can be inferred from the analysis of its constituent parts: the 1,3-benzodioxole ring and the pyrrolidine (B122466) ring.

FT-IR Spectroscopy: The FT-IR spectrum is anticipated to show a combination of stretches and bends from both moieties.

N-H Stretch: A characteristic medium to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the pyrrolidine ring.

C-H Stretches: Aromatic C-H stretching vibrations from the benzodioxole ring are predicted to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretches: The spectrum should display several bands in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) ring of the benzodioxole group.

C-O-C Stretches: Strong bands corresponding to the asymmetric and symmetric stretching of the C-O-C ether linkages in the dioxole ring are expected, typically found in the 1250-1040 cm⁻¹ range. tandfonline.com

CH₂ Bends: The scissoring vibration of the CH₂ groups in the pyrrolidine ring typically appears around 1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds.

The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.

Like FT-IR, Raman spectra can be used to identify and quantify molecular species by analyzing their unique spectral signatures. pnnl.govresearchgate.net The combination of FT-IR and Raman provides a more complete picture of the molecule's vibrational framework. tandfonline.comberkeley.edu

Table 1: Predicted FT-IR and Raman Characteristic Peaks for this compound This table is predictive and based on characteristic functional group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Intensity |

|---|---|---|---|---|

| Pyrrolidine N-H | Stretch | 3300 - 3500 | FT-IR | Medium-Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | FT-IR, Raman | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | FT-IR, Raman | Variable |

| Benzodioxole C-O-C | Asymmetric/Symmetric Stretch | 1040 - 1250 | FT-IR | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. researchgate.net

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

Aromatic Protons: The protons on the benzodioxole ring are expected to appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. oregonstate.edu Their specific shifts and splitting patterns (doublets, doublet of doublets) depend on their position relative to the pyrrolidine substituent.

Dioxole Methylene (B1212753) Protons (-O-CH₂-O-): A characteristic singlet is expected for the two equivalent protons of the methylene bridge in the dioxole ring, likely appearing around δ 5.9-6.0 ppm.

Pyrrolidine Protons: The protons on the pyrrolidine ring, including the one on the chiral carbon (C2), would resonate in the upfield aliphatic region (δ 1.5-4.5 ppm). oregonstate.edu The proton at the C2 position, being adjacent to both the nitrogen atom and the aromatic ring, would be the most downfield of the aliphatic signals. The N-H proton signal can be broad and its chemical shift is variable depending on solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. udel.eduoregonstate.edu

Aromatic Carbons: The carbons of the benzodioxole ring would generate signals in the downfield region of δ 100-150 ppm. bhu.ac.inwisc.edu The two carbons attached to the oxygen atoms of the dioxole group would have distinct shifts around δ 147-148 ppm.

Dioxole Methylene Carbon (-O-CH₂-O-): The methylene carbon of the dioxole ring is expected around δ 101 ppm.

Pyrrolidine Carbons: The aliphatic carbons of the pyrrolidine ring would appear in the upfield region, typically between δ 25 and 70 ppm. bhu.ac.inwisc.edu The chiral carbon (C2), bonded to the aromatic ring and the nitrogen, would be the most downfield of this group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values.

| Atom Type | Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 |

| ¹H | Dioxole Methylene (O-CH₂-O) | ~6.0 |

| ¹H | Pyrrolidine (CH, CH₂) | 1.5 - 4.5 |

| ¹³C | Aromatic (Ar-C) | 100 - 150 |

| ¹³C | Dioxole Methylene (O-CH₂-O) | ~101 |

| ¹³C | Pyrrolidine (C2, C3, C4, C5) | 25 - 70 |

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. chemguide.co.uklibretexts.org For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₁H₁₃NO₂. The monoisotopic mass is calculated to be 191.094628657 Da. nih.gov

When subjected to ionization (e.g., electron ionization), the molecular ion (M•⁺) with a mass-to-charge ratio (m/z) of 191 is formed. This molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org Key fragmentation pathways would likely involve:

Alpha-Cleavage: The bond between the pyrrolidine ring and the benzodioxole ring is a likely point of cleavage. This could result in the formation of a stable tropylium-like ion or other resonance-stabilized fragments. libretexts.orgmiamioh.edu

Loss of the Pyrrolidine Moiety: Fragmentation could lead to the formation of an ion corresponding to the benzodioxole group.

Ring Opening: The pyrrolidine ring itself can undergo fragmentation, leading to a series of smaller ions.

UV-Vis Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the benzodioxole ring system. Molecules containing the 1,3-benzodioxole moiety typically exhibit absorption maxima in the UV region. science-softcon.de For instance, related benzodioxole derivatives show absorption bands, and it is expected that this compound would display characteristic absorption peaks, likely around 230-240 nm and 280-290 nm, corresponding to π→π* electronic transitions within the aromatic system. tandfonline.comscience-softcon.de The exact position and intensity of these bands can be influenced by the pyrrolidine substituent and the solvent used for analysis.

Advanced Structural Analysis

Beyond spectroscopic identification, advanced analytical methods are employed to determine the precise three-dimensional structure and chiral nature of the molecule.

Single Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and the conformation of the molecule. For a compound like this compound, a crystal structure would definitively establish the relative orientation of the benzodioxole and pyrrolidine rings. While this technique has been used to confirm the structures of more complex derivatives containing these moieties researchgate.netresearchgate.net, a specific crystal structure for the parent compound this compound is not readily found in published literature.

Chiral Molecule Characterization (Enantiomeric Excess Determination)

The carbon atom at position 2 of the pyrrolidine ring is a stereocenter, meaning that this compound is a chiral molecule and exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-(1,3-benzodioxol-5-yl)pyrrolidine and (S)-2-(1,3-benzodioxol-5-yl)pyrrolidine. nih.gov

The determination of the enantiomeric purity, or enantiomeric excess (e.e.), is crucial in many applications. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. nih.gov This method involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.govsielc.com

Alternatively, the enantiomers can be derivatized with a chiral agent, such as Marfey's reagent, to form diastereomers. juniperpublishers.com These diastereomers have different physical properties and can be separated and quantified using standard reverse-phase HPLC. juniperpublishers.com The ratio of the separated diastereomers directly corresponds to the enantiomeric ratio of the original sample, allowing for precise calculation of the enantiomeric excess.

Iv. Pharmacological and Biological Investigations of 2 1,3 Benzodioxol 5 Yl Pyrrolidine and Analogues

Neuropharmacological Research and Neurotransmitter System Interactions

The neuropharmacological effects of 2-(1,3-benzodioxol-5-yl)pyrrolidine and related compounds are primarily attributed to their interaction with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft.

Dopamine and Norepinephrine Reuptake Inhibition Mechanisms

Analogues of this compound have been investigated for their ability to inhibit the dopamine transporter (DAT) and the norepinephrine transporter (NET). The pyrrolidine (B122466) ring is a common structural motif in many potent monoamine reuptake inhibitors. The affinity of these compounds for DAT and NET is a key determinant of their psychostimulant effects. Inhibition of these transporters leads to an increase in the extracellular concentrations of dopamine and norepinephrine, thereby enhancing dopaminergic and noradrenergic neurotransmission.

Structure-activity relationship (SAR) studies on related pyrrolidine derivatives suggest that the nature and position of substituents on the phenyl ring, as well as the stereochemistry of the pyrrolidine ring, significantly influence binding affinity and selectivity for DAT and NET. For instance, studies on 2-aryl-pyrrolidines have shown that specific substitutions can confer high affinity for these transporters. While direct binding data for this compound is not extensively documented in publicly available literature, the presence of the benzodioxole group is a feature shared with other psychoactive compounds, suggesting a potential for interaction with monoamine transporters.

Table 1: Comparative Binding Affinities of Selected Pyrrolidine Analogues for Monoamine Transporters

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|

| Analogue A | 15 | 25 | 250 |

| Analogue B | 8 | 15 | 150 |

| Analogue C | 30 | 50 | 500 |

Note: The data in this table is illustrative and based on findings for structurally related pyrrolidine derivatives, not this compound itself, to demonstrate the typical range of affinities observed in this class of compounds.

Serotonin Modulation

Studies on arylpiperazine-containing pyrrole (B145914) 3-carboxamide derivatives have shown that these compounds can be designed to target the 5-HT2A and 5-HT2C receptors, as well as the serotonin transporter. nih.gov Furthermore, research into 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has identified compounds with significant affinity for both the 5-HT1A receptor and SERT. researchgate.netnih.gov

Comparative Studies with Psychostimulants (e.g., Amphetamines, Cocaine)

The locomotor stimulant effects of substituted amphetamines and cathinones have been studied, revealing that structural modifications, such as the addition of a β-keto group, can decrease in vivo efficacy. nih.gov For instance, para-chloro substitution on amphetamines has been shown to increase locomotor activity. nih.gov The abuse-related effects of pyrrolidine-containing cathinones are linked to their potency and selectivity in inhibiting the dopamine transporter. nih.gov

Mechanisms of Psychostimulant Activity via Dopaminergic Neurotransmission

The psychostimulant properties of compounds that inhibit dopamine reuptake are largely attributed to their ability to increase dopamine levels in the brain's reward pathways, particularly the nucleus accumbens. By blocking DAT, these substances prolong the presence of dopamine in the synapse, leading to enhanced stimulation of postsynaptic dopamine receptors. This amplified dopaminergic signaling is associated with the reinforcing and locomotor-activating effects of psychostimulants. The potency and efficacy of a compound as a psychostimulant are often correlated with its affinity and selectivity for DAT.

In Vivo Behavioral Measures (e.g., Locomotor Activity)

In vivo studies using animal models are crucial for characterizing the behavioral effects of novel compounds. Locomotor activity is a commonly used measure to assess the stimulant properties of a substance. Increased locomotor activity is often indicative of enhanced dopaminergic and/or noradrenergic neurotransmission.

Studies on α-pyrrolidino-phenone cathinone (B1664624) stimulants have shown that these compounds can increase spontaneous locomotor activity in a dose-dependent manner. escholarship.orgresearchgate.net For example, α-PPP, α-PHP, and α-PVP have been demonstrated to produce significant stimulant-like effects in female rats. researchgate.net The effects of repeated administration of opioids on locomotor activity have also been investigated, revealing complex interactions between different opioid receptors that can lead to either behavioral sensitization or tolerance. nih.gov While specific locomotor activity data for this compound is not available, the structural relationship to other psychostimulant pyrrolidine derivatives suggests it may also modulate locomotor behavior.

Enzyme and Receptor Interactions

Beyond the monoamine transporters, the 1,3-benzodioxole (B145889) moiety present in this compound is known to interact with various enzymes. tandfonline.comnih.gov Specifically, methylenedioxyphenyl compounds have been shown to inhibit microsomal mixed-function oxidases, including cytochrome P-450 enzymes. chemicalbook.com This interaction can have significant implications for the metabolism of the compound itself and other co-administered substances.

Regarding receptor interactions, the pyrrolidine scaffold is a versatile structure found in ligands for a wide range of receptors. nih.govfrontiersin.org For example, substituted pyrrolidines have been developed as ligands for nicotinic acetylcholine (B1216132) receptors and dopamine D2-like receptors. nih.govunimi.it The specific receptor binding profile of this compound would require dedicated experimental evaluation.

Endothelin Receptor Antagonism (ETA and ETB)

Analogues of this compound have been identified as potent endothelin (ET) receptor antagonists. The endothelin system, involving ET-1 and its receptors ETA and ETB, plays a critical role in vasoconstriction and the regulation of renal function. Overactivation of this system is implicated in cardiovascular and kidney diseases.

Research has focused on developing selective ETA receptor antagonists as well as "balanced" or dual antagonists that target both ETA and ETB receptors. The binding of ET-1 to ETA receptors primarily causes vasoconstriction, while ETB receptor activation leads to vasodilation.

A notable example is Atrasentan, a highly ETA-selective antagonist, which features a [2R,3R,4S]-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-[[N,N-dibutylamino)-carboxyl]methyl]pyrrolidine-3-carboxylic acid structure. Structure-activity relationship (SAR) studies on this scaffold demonstrated that replacing the N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group could shift the selectivity profile. This modification retained high ETA affinity while substantially increasing affinity for the ETB receptor, leading to the development of balanced ETA/ETB antagonists. These compounds, with sub-nanomolar affinities for both receptor subtypes, represent a complementary approach to the highly selective ETA antagonists.

Table 1: Endothelin Receptor Antagonist Activity of a Pyrrolidine Analogue Data derived from studies on related pyrrolidine structures.

| Compound | Target Receptor(s) | Affinity | Biological Effect |

| Atrasentan Analogue | ETA / ETB | Sub-nanomolar | Balanced Antagonism |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. These enzymes are involved in numerous physiological processes, including tissue remodeling, as well as pathological conditions. There are 23 known types of MMPs in humans, classified based on their substrate specificity and domain organization, including collagenases, gelatinases, and stromelysins. The development of synthetic MMP inhibitors has been pursued for therapeutic purposes, though achieving selectivity and avoiding side effects has been a significant challenge. While various chemical scaffolds have been investigated for MMP inhibition, specific research detailing the activity of this compound or its direct analogues as MMP inhibitors is not prominent in the reviewed literature.

Interaction with Serotonin and Dopamine Receptors in the Central Nervous System

The this compound structure is analogous to psychoactive substances known to interact with the central nervous system (CNS). Specifically, (R)-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine is a cyclic analogue of MDMA (ecstasy), a compound known for its potent effects on serotonin (5-HT) and dopamine (DA) systems.

The interaction between serotonin and dopamine neurons is a critical area of neuroscience research. Serotonergic neurons originating in the raphe nuclei innervate key brain regions involved in motivation, emotion, and cognition, including the ventral tegmental area (VTA) and nucleus accumbens, where they modulate dopamine release. The 5-HT2A and 5-HT2C receptors are particularly important in this interplay. Activation of 5-HT2A receptors can facilitate dopamine release, while 5-HT2C receptor agonists have been shown to selectively reduce the activity of the mesolimbic dopamine pathway.

Given its structural similarity to MDMA, analogues based on the this compound scaffold are investigated for their therapeutic potential in conditions like post-traumatic stress disorder (PTSD) and anxiety, which are linked to dysregulation of these neurotransmitter systems.

Kinase Inhibitor Activity (e.g., mTOR, CDK)

Kinases like the mammalian target of rapamycin (B549165) (mTOR) and cyclin-dependent kinases (CDKs) are crucial regulators of cell growth, proliferation, and survival. Inhibitors of these kinases are a major focus of cancer therapy. The PI3K/Akt/mTOR pathway is frequently overactive in cancer, and mTOR exists in two complexes, mTORC1 and mTORC2. While first-generation inhibitors like rapamycin only target mTORC1, newer ATP-competitive inhibitors can block both mTORC1 and mTORC2, offering a more complete blockade of the pathway. Similarly, CDK4/6 inhibitors have become a standard treatment for certain types of breast cancer. There is no specific data in the reviewed scientific literature to suggest that compounds based on the this compound core are being investigated as kinase inhibitors.

α-Glucosidase and α-Amylase Enzyme Inhibition for Anti-diabetic Activity

A key strategy for managing type 2 diabetes is to control post-meal blood sugar spikes by inhibiting carbohydrate-digesting enzymes. α-Amylase breaks down complex carbohydrates into smaller sugars, and α-glucosidase completes their breakdown into glucose for absorption. Pyrrolidine derivatives have been synthesized and evaluated as potential inhibitors of these enzymes.

In one study, a series of N-Boc proline amides were synthesized. The 4-methoxy analogue, after removal of the Boc protecting group, demonstrated notable inhibitory activity against both α-amylase and α-glucosidase. This highlights the potential of the pyrrolidine scaffold in the design of anti-diabetic agents.

Table 2: In Vitro α-Amylase and α-Glucosidase Inhibition by Pyrrolidine Analogues Data derived from studies on related pyrrolidine structures.

| Compound Analogue | Target Enzyme | IC50 (µg/mL) |

| 4-Methoxy Analogue (3g) | α-Amylase | 26.24 |

| 4-Methoxy Analogue (3g) | α-Glucosidase | 18.04 |

| Compound 3a | α-Amylase | 36.32 |

| Compound 3f | α-Glucosidase | 27.51 |

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition

Dipeptidyl peptidase-IV (DPP-IV) inhibitors, also known as gliptins, are a class of oral medications for type 2 diabetes. The enzyme DPP-IV rapidly breaks down incretin (B1656795) hormones like GLP-1 and GIP, which are released after a meal and stimulate insulin (B600854) secretion. By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to increased insulin release and better blood glucose control. The pyrrolidine scaffold is a known feature in some DPP-IV inhibitors. However, specific research on this compound itself as a DPP-IV inhibitor was not found in the reviewed literature.

Mechanisms of Biological Activity

The biological activities of this compound and its analogues stem from their ability to interact with specific biological targets, a function largely dictated by their three-dimensional structure.

Endothelin Receptor Antagonism: The mechanism involves the direct competitive binding of the pyrrolidine derivatives to ETA and/or ETB receptors. By blocking the natural ligand, ET-1, from binding, these antagonists prevent downstream signaling that leads to vasoconstriction and other pathological effects in the cardiovascular and renal systems.

CNS Receptor Modulation: For CNS effects, the mechanism is presumed to be the modulation of neurotransmitter systems, primarily serotonin and dopamine. This likely involves interaction with serotonin and dopamine transporters or receptors, altering the levels and activity of these neurotransmitters in key brain circuits that regulate mood, cognition, and social behavior.

Enzyme Inhibition: In the context of anti-diabetic activity, the mechanism is the inhibition of key digestive enzymes. The compounds fit into the active sites of α-amylase and α-glucosidase, preventing these enzymes from breaking down dietary carbohydrates into absorbable glucose, thereby slowing glucose entry into the bloodstream.

Antitumor and Antiproliferative Mechanisms

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated significant potential as anticancer agents. nih.gov While specific studies on the antitumor mechanisms of this compound are not extensively documented, research on its analogues provides valuable insights into their antiproliferative activities.

A variety of synthetic pyrrolidine compounds, featuring modifications such as spirooxindoles, thiazoles, and coumarins, have shown notable anticancer activity against numerous cancer cell lines. nih.gov These derivatives have been reported to regulate various cellular targets, leading to potent antiproliferative effects. nih.gov For instance, some pyrrolidine-based compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov

The antiproliferative effects of these compounds have been evaluated against a range of human cancer cell lines, as detailed in the table below.

| Cancer Cell Line | Compound Type | Observed Effect | Reference |

| A549 (Lung) | Pyrrolidone derivatives | Reduced cell viability | acs.org |

| MCF-7 (Breast) | Pyrrolidine chalcone (B49325) derivatives | Cytotoxic effects (IC50 of 25-30 µg) | nih.govneu.edu.tr |

| MDA-MB-468 (Breast) | Pyrrolidine chalcone derivatives | Cytotoxic effects (IC50 of 25 µg) | nih.govneu.edu.tr |

| PPC-1 (Prostate) | Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | Selective cytotoxicity (EC50 range of 2.5–20.2 µM) | nih.gov |

| IGR39 (Melanoma) | Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | Selective cytotoxicity (EC50 range of 2.5–20.2 µM) | nih.gov |

| DU-145, PC-3, LNCaP (Prostate) | 2-aryl-4-oxo-thiazolidin-3-yl amides | Inhibition of cell growth | drughunter.com |

The mechanism of action for some of these analogues involves the induction of apoptosis through the intrinsic pathway, characterized by the modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, respectively, and the activation of caspases. nih.gov Furthermore, some pyrrolidine analogues have been found to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. nih.govenamine.net

Anti-inflammatory Pathways (e.g., COX-2, TNF-α modulation)

The anti-inflammatory potential of pyrrolidine derivatives has been another significant area of investigation. While direct studies on this compound are limited, research on related structures suggests that this class of compounds can modulate key inflammatory pathways.

Several pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some exhibiting inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. nih.govacs.org The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

The modulation of tumor necrosis factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine, is another mechanism through which these compounds may exert their anti-inflammatory effects. nih.govneu.edu.tr Inhibition of TNF-α signaling can lead to the suppression of downstream inflammatory cascades. neu.edu.tr The table below summarizes the anti-inflammatory activities of some pyrrolidine and benzodioxole analogues.

| Compound/Derivative | Pathway/Target | Observed Effect | Reference |

| Pyrrolidine-2,5-dione based derivative | COX-2 | Excellent inhibition (IC50 of 5.79 μM) | acs.org |

| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | COX-1 and COX-2 | Highest anti-inflammatory and analgesic effects for specific derivatives | nih.gov |

| Benzobicyclooctane scaffold | TNF-α | Inhibition of TNF-α induced apoptosis and NF-κB activation | neu.edu.tr |

| Fusaproliferin analogues | COX-2, TNF-α, IL-6, IL-1β | Attenuated production of inflammatory messengers | nih.gov |

These findings suggest that the pyrrolidine and benzodioxole moieties can serve as valuable templates for the design of novel anti-inflammatory agents targeting key mediators of inflammation.

Antioxidant Activity (e.g., DPPH radical scavenging)

The antioxidant properties of pyrrolidine derivatives have been explored through various in vitro assays, with a common method being the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. drughunter.com

Studies on various pyrrolidine derivatives have demonstrated their potential as antioxidants. For example, pyrrolidine dithiocarbamate (B8719985) has been shown to be an effective scavenger of hydroxyl and superoxide (B77818) anion radicals. acs.org Similarly, certain pyrrolidin-2-one derivatives have exhibited significant antioxidant activity. nih.govnih.gov

The antioxidant capacity of these compounds is an important aspect of their pharmacological profile, as oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. nih.gov The table below presents the antioxidant activity of some pyrrolidine analogues.

| Compound/Derivative | Assay | Observed Effect | Reference |

| Pyrrolidine dithiocarbamate | ESR | Effective scavenging of hydroxyl and superoxide radicals | acs.org |

| Pyrrolidin-2-one derivatives | Antiarrhythmic and antioxidant assays | Significant antioxidant effect for specific compounds | nih.gov |

| Pyrrolidin-2-one derivatives | DPPH method | Potent to moderate antioxidant potency for most synthesized compounds | nih.gov |

The presence of the pyrrolidine ring, often in combination with other functional groups, appears to contribute to the radical scavenging capabilities of these molecules. neu.edu.trnih.gov

Investigating Potential Anxiolytic Effects

The investigation into the anxiolytic potential of this compound and its analogues has revealed promising activity, suggesting a possible role for these compounds in the management of anxiety-related disorders. While specific data on the parent compound is scarce, studies on structurally related molecules provide valuable insights.

A notable analogue, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole HCl (MKC-242), has demonstrated potent anxiolytic-like effects in animal models. nih.govacs.org MKC-242, a novel 5-HT1A-receptor agonist, was found to suppress aggressive behavior and reduce marble burying behavior in mice, which are indicative of anxiolytic and anti-obsessional effects. acs.org Furthermore, it increased punished drinking in water-deprived rats, a classic test for anxiolytic activity. nih.gov These effects were mediated through the activation of serotonin 1A receptors. nih.gov

The broader class of pyrrolidine derivatives has also been explored for its psychoactive properties, with some compounds exhibiting anticonvulsant, sedative, and anxiolytic activities. wikipedia.org For example, certain annulated pyrrolo acs.orgneu.edu.trbenzodiazepines have shown significant anxiolytic effects in the elevated plus-maze test in mice. wikipedia.org The table below summarizes the anxiolytic-like effects of some relevant compounds.

| Compound/Derivative | Animal Model/Test | Observed Effect | Reference |

| MKC-242 (benzodioxole analogue) | Foot shock-induced fighting (mice) | Suppression of fighting behavior | acs.org |

| MKC-242 (benzodioxole analogue) | Water-lick conflict test (rats) | Increased punished drinking | nih.gov |

| MKC-242 (benzodioxole analogue) | Marble burying behavior (mice) | Reduced burying behavior | acs.org |

| Annulated pyrrolo acs.orgneu.edu.trbenzodiazepines | Elevated plus maze (mice) | Increased time spent and entries into open arms | wikipedia.org |

| 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative | Hole-board test (mice) | Anxiolytic-like activity (ED50 = 13 mg/kg) | enamine.netnih.gov |

These findings suggest that the benzodioxole and pyrrolidine moieties can be key pharmacophores for the development of novel anxiolytic agents, potentially acting through the serotonergic system.

Metabolic Pathways and Metabolite Identification

The metabolic fate of a compound is a critical determinant of its pharmacological activity and potential toxicity. Understanding the metabolic pathways of this compound and its analogues is therefore essential for their development as therapeutic agents.

In Vitro and In Vivo Metabolic Studies

In vitro and in vivo metabolic studies of pyrrolidine and benzodioxole derivatives have been conducted to identify their major metabolites and the enzymes responsible for their biotransformation. These studies typically utilize liver microsomes, which are rich in drug-metabolizing enzymes, as well as in vivo models in various animal species. nih.govnih.gov

For instance, the in vitro metabolism of daclatasvir, a drug containing a pyrrolidine moiety, was investigated using human, monkey, and rat liver microsomes. nih.gov These studies revealed that the primary metabolic pathway involved oxidation of the pyrrolidine ring. nih.gov Similarly, in vitro metabolism studies of WIN55212-2, a cannabinoid receptor agonist with a pyrrolo[1,2,3-de]1,4-benzoxazinyl structure, in rat liver microsomes identified several hydroxylated and dehydrogenated metabolites. nih.gov

The metabolism of compounds containing the 1,3-benzodioxole ring has also been a subject of investigation, particularly due to their ability to inhibit cytochrome P450 enzymes. acs.orgnih.gov

Phase I Metabolic Steps (Demethylation, Hydroxylation, Oxidation of Pyrrolidine Ring)

Phase I metabolism generally involves the introduction or unmasking of a functional group, making the compound more polar and easier to excrete. nih.gov For this compound and its analogues, several Phase I metabolic reactions are anticipated based on their chemical structure.

Demethylenation of the Benzodioxole Ring: A key metabolic pathway for compounds containing a 1,3-benzodioxole ring is the cleavage of the methylenedioxy bridge. This process, often catalyzed by cytochrome P450 enzymes, can lead to the formation of a catechol metabolite. nih.gov This demethylenation is significant as it can alter the biological activity of the compound and is also linked to the inhibitory effects of benzodioxoles on drug metabolism. nih.gov The initial step involves monooxygenation of the methylenic carbon to a 2-hydroxy derivative. nih.gov

Hydroxylation and Oxidation of the Pyrrolidine Ring: The pyrrolidine ring is also susceptible to oxidative metabolism. A common metabolic transformation is the δ-oxidation of the pyrrolidine moiety, which can lead to ring opening and the formation of an aminoaldehyde intermediate. nih.gov This was observed in the metabolism of daclatasvir. nih.gov Additionally, hydroxylation at various positions on the pyrrolidine ring is a common metabolic pathway for many pyrrolidine-containing drugs. drughunter.comnih.gov

The table below outlines the primary Phase I metabolic pathways for the structural components of this compound.

| Structural Moiety | Metabolic Reaction | Enzyme System | Resulting Metabolite | Reference |

| 1,3-Benzodioxole ring | Demethylenation (cleavage of methylenedioxy bridge) | Cytochrome P450 | Catechol derivative | nih.gov |

| Pyrrolidine ring | δ-Oxidation (ring opening) | Cytochrome P450 | Aminoaldehyde intermediate | nih.gov |

| Pyrrolidine ring | Hydroxylation | Cytochrome P450 | Hydroxylated derivatives | nih.gov |

Understanding these metabolic transformations is crucial for predicting the pharmacokinetic profile and potential drug-drug interactions of this compound and its analogues.

Phase II Metabolite Identification

The in vivo metabolic fate of many xenobiotics, including compounds containing the 1,3-benzodioxole moiety, often involves Phase II conjugation reactions. These reactions typically follow initial Phase I transformations and serve to increase the water solubility of the metabolites, thereby facilitating their excretion from the body. Common Phase II metabolic pathways include glucuronidation, sulfation, methylation, and acetylation. drughunter.comnumberanalytics.com

For compounds structurally related to this compound, a primary route of metabolism involves the opening of the methylenedioxy bridge, a reaction mediated by cytochrome P450 enzymes. This demethylenation results in the formation of a catechol (a dihydroxybenzene derivative). nih.gov This catechol intermediate is then a prime substrate for Phase II conjugating enzymes.

Studies on analogous compounds, such as 3,4-methylenedioxymethamphetamine (MDMA), have shown that the resulting catechols, like 3,4-dihydroxymethamphetamine (DHMA), undergo extensive Phase II metabolism. The primary conjugates identified are glucuronides and sulfates. Specifically, DHMA is conjugated to form DHMA 3-glucuronide, DHMA 4-glucuronide, DHMA 3-sulfate, and DHMA 4-sulfate. gtfch.org Another key metabolic pathway for catechols is O-methylation by catechol-O-methyltransferase (COMT), leading to methoxy-hydroxy metabolites, which can also be subsequently conjugated. gtfch.orgnih.gov

Given these precedents, it is hypothesized that the metabolism of this compound would proceed through similar pathways. The initial step would be the demethylenation of the benzodioxole ring to yield a catechol, specifically 2-(3,4-dihydroxyphenyl)pyrrolidine. This catechol would then be subject to conjugation.

Table 1: Predicted Phase II Metabolites of this compound

| Predicted Metabolite | Metabolic Pathway | Precursor Metabolite |

| 2-(3,4-dihydroxyphenyl)pyrrolidine-3'-O-glucuronide | Glucuronidation | 2-(3,4-dihydroxyphenyl)pyrrolidine |

| 2-(3,4-dihydroxyphenyl)pyrrolidine-4'-O-glucuronide | Glucuronidation | 2-(3,4-dihydroxyphenyl)pyrrolidine |

| 2-(3,4-dihydroxyphenyl)pyrrolidine-3'-O-sulfate | Sulfation | 2-(3,4-dihydroxyphenyl)pyrrolidine |

| 2-(3,4-dihydroxyphenyl)pyrrolidine-4'-O-sulfate | Sulfation | 2-(3,4-dihydroxyphenyl)pyrrolidine |

| 2-(3-hydroxy-4-methoxyphenyl)pyrrolidine | Methylation (via COMT) | 2-(3,4-dihydroxyphenyl)pyrrolidine |

| 2-(4-hydroxy-3-methoxyphenyl)pyrrolidine | Methylation (via COMT) | 2-(3,4-dihydroxyphenyl)pyrrolidine |

Biological Activity of Metabolites

The biological activity of metabolites can differ significantly from the parent compound. In the case of compounds containing a 1,3-benzodioxole ring, the metabolites formed, particularly the catechol intermediates and their subsequent conjugates, may possess their own pharmacological or toxicological profiles.

The catechol metabolites, formed by the opening of the methylenedioxy ring, are often more chemically reactive than the parent compound. For instance, the catechol metabolites of MDMA are suspected of being oxidized to ortho-quinones, which are electrophilic species capable of forming adducts with cellular macromolecules like proteins and glutathione (B108866). gtfch.org This bioactivation pathway has been implicated in the potential neurotoxicity associated with some methylenedioxyphenyl compounds. gtfch.org

Conversely, the Phase II conjugation of these catechols generally leads to detoxification. Glucuronide and sulfate (B86663) conjugates are typically more polar and less biologically active, facilitating their elimination from the body. drughunter.com However, there are exceptions where glucuronide conjugates can retain or even have altered biological activity. For example, studies on tea catechins have shown that their glucuronide metabolites can retain some of the radical-scavenging and anti-inflammatory activities of the parent compounds. nih.gov

Inhibition of the enzymes responsible for Phase II metabolism can also have significant consequences. For example, inhibition of catechol-O-methyltransferase (COMT) can lead to an accumulation of catechol metabolites, potentially enhancing their biological effects or toxicity. nih.gov Similarly, the glutathione conjugation pathway, mediated by glutathione S-transferases (GSTs), plays a crucial role in detoxifying reactive intermediates, and its inhibition can increase cytotoxicity. nih.gov

Therefore, while direct studies on the metabolites of this compound are not available, it is plausible that its catechol metabolite could exhibit enhanced reactivity, while the subsequent glucuronide and sulfate conjugates would likely be detoxification products with reduced biological activity.

Table 2: Potential Biological Activities of Predicted Metabolites

| Predicted Metabolite Type | Potential Biological Activity | Basis of Prediction |

| Catechol Metabolite | Increased chemical reactivity, potential for oxidation to reactive quinones. | Inferred from the metabolism of MDMA and other methylenedioxyphenyl compounds. gtfch.org |

| Glucuronide Conjugates | Generally considered detoxification products with reduced biological activity. May retain some activity of the parent compound. | General principles of Phase II metabolism and studies on other catechols. drughunter.comnih.gov |

| Sulfate Conjugates | Generally considered detoxification products with reduced biological activity. | General principles of Phase II metabolism. drughunter.comgtfch.org |

| Methylated Metabolites | May have altered receptor binding profiles or other biological activities compared to the parent catechol. | Inferred from the role of COMT in the metabolism of catechols. gtfch.orgnih.gov |

V. Structure Activity Relationship Sar Studies and Rational Design

Impact of Substitutions on Pharmacological Activity

The core structure of 2-(1,3-benzodioxol-5-yl)pyrrolidine offers multiple sites for chemical modification, each providing a unique opportunity to modulate the compound's interaction with biological targets. Researchers have systematically altered the benzodioxole ring, the pyrrolidine (B122466) ring, and associated side chains to map the chemical space required for optimal activity.

The 1,3-benzodioxole (B145889) moiety is a critical pharmacophoric element for the endothelin receptor antagonist activity of this class of compounds. SAR studies have revealed that this group plays a significant role in the binding affinity for the ETA receptor. nih.govnih.govnih.gov

In a series of related pyrrolidine-3-carboxylic acid-based endothelin antagonists, the replacement of the benzodioxole ring with a dihydrobenzofuran moiety was shown to increase selectivity for the ETA receptor. nih.gov Further modifications, such as the introduction of a fluorine atom to the aromatic ring of a related analog, were found to enhance binding activity, resulting in a metabolically stable and orally bioavailable ETA-selective antagonist. nih.gov These findings underscore the importance of the electronic and steric properties of the aromatic substituent at this position for achieving high-affinity and selective receptor binding.

| Compound Analogue | Modification | ETA Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Atrasentan (ABT-627) | 4-(1,3-benzodioxol-5-yl) | 0.034 | nih.govacs.org |

| Analogue with Dihydrobenzofuran | Replacement of benzodioxole with dihydrobenzofuran | Increased Selectivity | nih.gov |

The pyrrolidine ring serves as a central scaffold, and substitutions at its various positions have been extensively investigated to optimize pharmacological profiles.

N1-Position: The substituent on the nitrogen atom of the pyrrolidine ring is a key determinant of both potency and selectivity. In a series of pyrrolidine-3-carboxylic acid endothelin antagonists, replacing the N,N-dialkylacetamide side chain of the highly ETA-selective antagonist Atrasentan with an N,S-dialkylsulfonamidoethyl group resulted in analogs that retained ETA affinity but also gained significant ETB affinity, leading to a more balanced antagonist profile.

2nd-Position: Investigations into substitutions at the 2-position of the pyrrolidine ring have demonstrated a profound impact on ETA receptor selectivity. In one study, replacing the p-anisyl group of a lead compound with an n-pentyl group led to a decrease in ETA affinity but a substantial increase in the ETB/ETA activity ratio. nih.govacs.org Conversely, other modifications at this position, such as the introduction of alkyl groups, have been shown to improve ETA selectivity significantly over the parent compound. nih.gov For instance, some analogs with alkyl groups at the 2-position exhibited nearly 19,000-fold selectivity for the ETA receptor, a dramatic increase from the 1400-fold selectivity of the parent compound. nih.gov

3rd and 5th-Positions: The stereochemistry and substitution pattern at the 3rd and 5th positions are also crucial for activity. The development of pyrrolidine-3-carboxylic acids as endothelin antagonists highlights the importance of the carboxylic acid group at the 3-position for potent antagonism.

The nature of the side chains attached to the pyrrolidine scaffold, particularly at the N1 position, plays a critical role in modulating the pharmacological activity. The length and functionality of these side chains influence receptor binding and can be tailored to achieve desired levels of potency and selectivity.

In the development of balanced ETA/ETB antagonists, the length of the alkyl groups in the N,S-dialkylsulfonamidoethyl side chain was found to be important for optimizing the antagonist profile. Specifically, an N-n-propyl group combined with an S-alkyl chain of four to six carbons in length provided compounds with sub-nanomolar affinities for both ETA and ETB receptors.

Furthermore, studies on related phenethylamine (B48288) derivatives have shown that the length of an alpha-alkyl side chain can influence psychoactive properties, suggesting that even small changes in side chain length can have significant pharmacological consequences. nih.gov

Stereochemistry is a critical factor in the interaction of these compounds with their biological targets. The chiral centers within the pyrrolidine ring and any attached side chains mean that different stereoisomers can exhibit vastly different pharmacological activities.

For many pyrrolidine-based endothelin antagonists, the biological activity resides predominantly in one enantiomer. For example, A-147627 is the active enantiomer of A-127722, a potent and ETA-selective antagonist. nih.govacs.org Similarly, in studies of related compounds like 1-(1,3-benzodioxol-5-yl)-2-butanamine, it was found that the stimulus generalization in drug discrimination assays was enantiomer-specific. nih.gov This highlights the importance of stereoselective synthesis to produce the desired, more potent enantiomer while avoiding potential off-target effects from the less active or inactive enantiomer. The synthesis of stereochemically diverse pyrrolidines is an active area of research, employing methods like catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to access specific stereoisomers.

Design Strategies for Modulating Biological Profiles

The insights gained from SAR studies have enabled the rational design of this compound derivatives with tailored biological profiles. A key objective has been to modulate the selectivity of these compounds for different endothelin receptor subtypes.